Tranilast sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tranilast-Natrium kann durch die Reaktion von Tranilast mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Tranilast in einem geeigneten Lösungsmittel, gefolgt von der Zugabe von Natriumhydroxid, um das Natriumsalz zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von Tranilast-Natrium beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die sorgfältige Kontrolle von Temperatur, pH-Wert und Reaktionszeit, um das gewünschte Produkt zu erhalten .

Arten von Reaktionen:

Oxidation: Tranilast-Natrium kann Oxidationsreaktionen eingehen, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Es kann auch unter bestimmten Bedingungen reduziert werden, um reduzierte Formen der Verbindung zu ergeben.

Substitution: Tranilast-Natrium kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Reduktion zu deoxygenierten Formen führen kann .

Wissenschaftliche Forschungsanwendungen

Anti-Allergic Properties

Tranilast sodium is primarily recognized for its use in allergic conditions such as:

- Asthma : It reduces airway inflammation and hyperreactivity.

- Atopic Dermatitis : It alleviates symptoms by suppressing inflammatory mediators.

- Allergic Rhinitis : It helps manage nasal symptoms effectively.

Anti-Fibrotic Effects

Recent studies have highlighted tranilast's role in inhibiting fibrosis across various tissues:

- Pulmonary Fibrosis : In animal models, tranilast reduced lung fibrosis induced by smoke inhalation .

- Uterine Fibroids : Long-term administration demonstrated a reduction in fibroid size and cell proliferation .

Cancer Therapy

This compound has shown promise as an adjunct therapy in oncology:

- Osteosarcoma : It enhances the efficacy of chemotherapeutic agents like cisplatin, demonstrating a cytostatic effect on cancer cells .

- Breast Cancer : Preliminary studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation .

Cardiovascular Health

Tranilast exhibits potential benefits in cardiovascular diseases by:

- Reducing inflammation associated with hypertensive heart disease.

- Suppressing the action of angiotensin II, which plays a role in hypertension .

Case Study 1: Efficacy in Hypertrophic Scars

A clinical trial involving patients with hypertrophic scars showed significant improvement when treated with topical tranilast gel. The study indicated a marked reduction in scar thickness and erythema after consistent application over several weeks .

Case Study 2: Management of Diabetic Nephropathy

In a controlled study on diabetic nephropathy models, tranilast administration resulted in decreased collagen accumulation in renal tissues, suggesting its potential to slow disease progression .

Data Table: Summary of Applications

| Application Area | Condition | Mechanism of Action | Evidence Level |

|---|---|---|---|

| Anti-Allergic | Asthma | Inhibition of histamine release | High |

| Atopic Dermatitis | Suppression of inflammatory mediators | High | |

| Anti-Fibrotic | Pulmonary Fibrosis | Inhibition of TGF-β signaling | Moderate |

| Uterine Fibroids | Reduction in cell proliferation | High | |

| Oncology | Osteosarcoma | Enhancement of chemotherapeutic effects | Moderate |

| Cardiovascular Health | Hypertensive Heart Disease | Angiotensin II antagonism | Moderate |

Wirkmechanismus

Tranilast Sodium exerts its effects by suppressing the production of prostaglandin D2 and antagonizing angiotensin II. It inhibits the biological effects of angiotensin II in vascular smooth muscle cells, leading to reduced inflammation and immune modulation. The compound also affects various molecular targets and pathways involved in allergic and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Tranilast: The parent compound of Tranilast Sodium, used in similar applications.

trans-Tranilast: A stereoisomer of Tranilast with similar biological activities.

SB 252218 Sodium: Another compound with comparable anti-allergic and anti-inflammatory properties

Uniqueness: this compound is unique due to its specific mechanism of action, targeting both prostaglandin D2 production and angiotensin II antagonism. This dual action makes it particularly effective in modulating immune responses and reducing inflammation .

Biologische Aktivität

Tranilast sodium, a derivative of anthranilic acid, is primarily recognized for its anti-allergic properties and has garnered attention for its diverse biological activities, particularly in inflammation, fibrosis, and cancer. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

1. Anti-Inflammatory Effects:

Tranilast exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. Studies indicate that tranilast binds to the NACHT domain of NLRP3, preventing its oligomerization without affecting ATPase activity, thus reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, tranilast inhibits the expression of chemokines like CXCL9 and CXCL10, further contributing to its anti-inflammatory profile .

2. Antifibrotic Activity:

The drug demonstrates antifibrotic effects by inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis development. In vivo studies have shown that tranilast treatment reduces markers associated with EMT, such as vimentin and Smad4 . This suggests its potential in treating fibrotic diseases across various organs.

3. Antitumor Properties:

Tranilast has been investigated for its antitumor effects across several cancer types. It exhibits cytostatic effects on osteosarcoma cells and enhances the efficacy of chemotherapeutic agents like cisplatin. In combination treatments, tranilast increased early and late apoptotic cell death in cancer cells while promoting cell cycle arrest at the G2/M phase . Clinical trials have begun to evaluate its effectiveness in managing proliferative disorders .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Tranilast in COVID-19 Treatment

A review highlighted tranilast's potential role in treating COVID-19 due to its ability to modulate inflammatory responses and inhibit NLRP3 inflammasome activation. The study proposed conducting clinical trials to assess its safety and efficacy in COVID-19 patients suffering from acute inflammation .

Case Study 2: Tranilast in Cancer Therapy

In a clinical setting, tranilast was evaluated for its antitumor effects in patients with various cancers. Results indicated that patients receiving tranilast alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone. This supports further investigation into tranilast as an adjunct therapy in oncology .

Eigenschaften

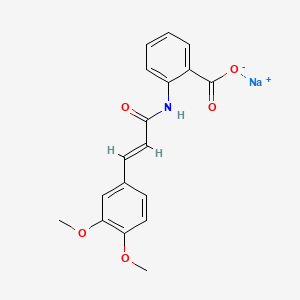

IUPAC Name |

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGHWWBBHZLTTA-VRTOBVRTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.